molecular formula C13H12F3NOS2 B12247698 N-({[3,3'-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide

N-({[3,3'-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide

Cat. No.: B12247698
M. Wt: 319.4 g/mol
InChI Key: PAIUTWMLNGSMSM-UHFFFAOYSA-N
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Description

N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide is an organic compound that features a bithiophene core linked to a trifluorobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of amides.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide in organic electronics involves its ability to transport electrons efficiently. The bithiophene core facilitates π-π stacking interactions, which enhance charge mobility. The trifluorobutanamide group contributes to the compound’s stability and electron-withdrawing properties, which lower the energy levels and improve electron transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[3,3’-bithiophene]-5-yl}methyl)-4,4,4-trifluorobutanamide is unique due to the presence of the trifluorobutanamide group, which enhances its electron-withdrawing capability and stability compared to other bithiophene derivatives. This makes it particularly valuable in applications requiring high electron mobility and stability under operational conditions .

Properties

Molecular Formula

C13H12F3NOS2

Molecular Weight

319.4 g/mol

IUPAC Name

4,4,4-trifluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]butanamide

InChI

InChI=1S/C13H12F3NOS2/c14-13(15,16)3-1-12(18)17-6-11-5-10(8-20-11)9-2-4-19-7-9/h2,4-5,7-8H,1,3,6H2,(H,17,18)

InChI Key

PAIUTWMLNGSMSM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CSC(=C2)CNC(=O)CCC(F)(F)F

Origin of Product

United States

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